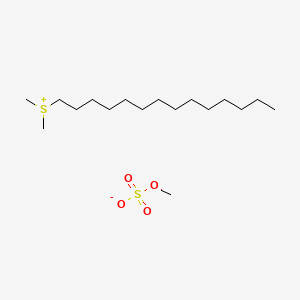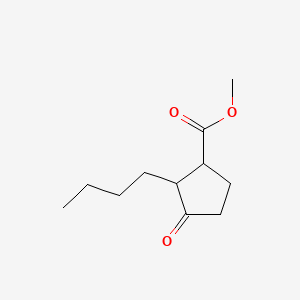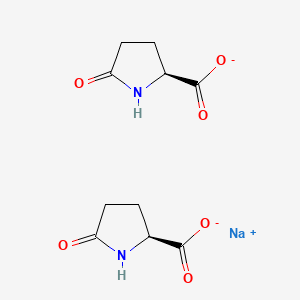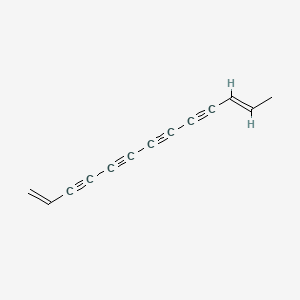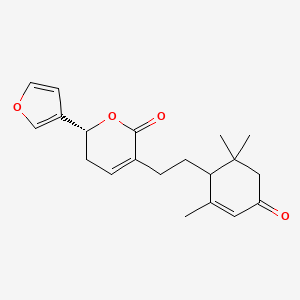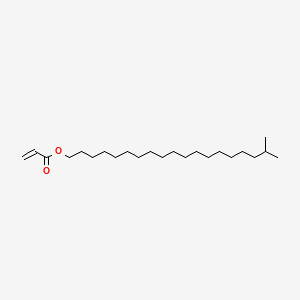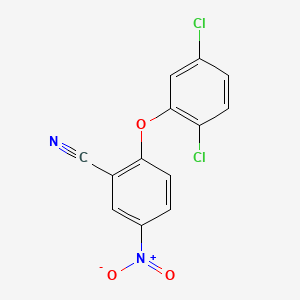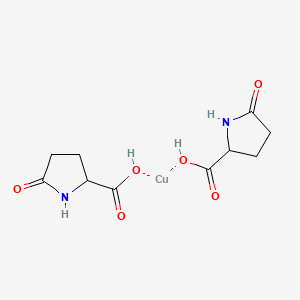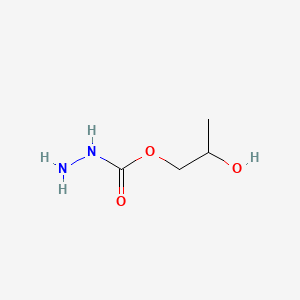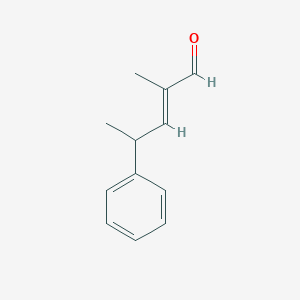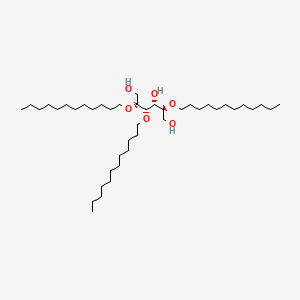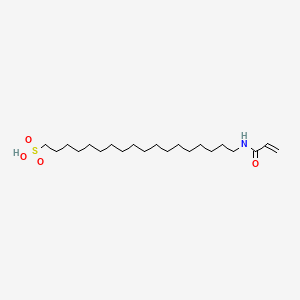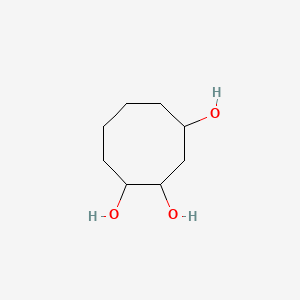
Cyclooctane-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctane-1,2,4-triol is an organic compound belonging to the class of cycloalkanes It is characterized by an eight-membered carbon ring with three hydroxyl groups attached at the 1, 2, and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclooctane-1,2,4-triol can be synthesized through several methods. One common approach involves the hydroxylation of cyclooctane derivatives. For instance, cyclooctane can be subjected to oxidation reactions using reagents such as osmium tetroxide (OsO4) in the presence of hydrogen peroxide (H2O2) to introduce hydroxyl groups at specific positions on the ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclooctadiene followed by selective hydroxylation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while hydroxylation can be achieved using oxidizing agents under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form cyclooctane-1,2,4-trione using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of this compound can yield cyclooctane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form cyclooctane-1,2,4-trichloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Cyclooctane-1,2,4-trione
Reduction: Cyclooctane
Substitution: Cyclooctane-1,2,4-trichloride
Applications De Recherche Scientifique
Cyclooctane-1,2,4-triol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying the reactivity of cycloalkanes.
Biology: The compound can be used in the study of enzyme-catalyzed hydroxylation reactions and the metabolic pathways involving cycloalkanes.
Medicine: this compound derivatives may have potential therapeutic applications due to their unique structural properties.
Industry: It can be used in the production of polymers and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of cyclooctane-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, enzymes such as hydroxylases may catalyze the hydroxylation of this compound, leading to the formation of different metabolites.
Comparaison Avec Des Composés Similaires
Cyclooctane-1,2,4-triol can be compared with other cycloalkane derivatives such as:
Cyclooctane-1,2-diol: This compound has two hydroxyl groups and exhibits different reactivity and properties compared to this compound.
Cyclooctane-1,4-diol: With hydroxyl groups at the 1 and 4 positions, this compound has distinct chemical behavior and applications.
Cyclooctane-1,2,3-triol: Similar to this compound but with hydroxyl groups at the 1, 2, and 3 positions, leading to different reactivity patterns.
Propriétés
Numéro CAS |
94249-16-8 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
cyclooctane-1,2,4-triol |
InChI |
InChI=1S/C8H16O3/c9-6-3-1-2-4-7(10)8(11)5-6/h6-11H,1-5H2 |
Clé InChI |
YVBCGAYPLVHGSK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(CC(C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


